molecular formula C8H10N4 B6268688 2-[(1S)-1-azidopropyl]pyridine CAS No. 1909294-48-9

2-[(1S)-1-azidopropyl]pyridine

Cat. No.: B6268688
CAS No.: 1909294-48-9
M. Wt: 162.2
InChI Key:
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Description

2-[(1S)-1-azidopropyl]pyridine, also known as APP-N3, is a chemical compound that has been increasingly gaining attention in scientific research. It is a highly reactive and versatile molecule used in various fields, including medicinal chemistry, materials science, and biotechnology .


Synthesis Analysis

The synthesis of pyridine derivatives often relies on one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . For instance, the condensation of 1,5-dicarbonyls with ammonia is a common approach . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

Pyridine derivatives are aromatic heterocyclic compounds containing a benzene ring linked to a pyridine ring. Pyridine is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

Pyridine derivatives are involved in various chemical reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .


Physical And Chemical Properties Analysis

Pyridine derivatives have unique physical and chemical properties. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

2-AP has been used in a variety of scientific research applications, including bioconjugation, organic synthesis, and coordination chemistry. In bioconjugation, it is used to attach molecules to biomolecules such as proteins, nucleic acids, and polysaccharides. In organic synthesis, it is used as a building block for the synthesis of various organic compounds. In coordination chemistry, it is used as a ligand to form coordination complexes.

Advantages and Limitations for Lab Experiments

2-AP has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, and it is also a good catalyst for organic reactions. It is also relatively safe to handle, as it is not toxic or flammable. However, 2-AP is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 2-AP. It could be used in the development of new drugs or drug delivery systems, as well as in the development of new materials and catalysts. It could also be used in the development of new analytical methods and in the study of the effects of various compounds on biological systems. Additionally, it could be used to develop new methods of bioconjugation and organic synthesis.

Synthesis Methods

2-AP can be prepared by a two-step process involving the alkylation of pyridine with 1-azido-1-propene, followed by a reductive amination reaction. In the first step, 1-azido-1-propene is reacted with pyridine in the presence of a base such as sodium hydroxide to form 2-[(1S)-1-azidopropyl]pyridine. In the second step, the product is reacted with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired product.

Safety and Hazards

Pyridine and its derivatives are considered hazardous. They are highly flammable and can cause skin and eye irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S)-1-azidopropyl]pyridine involves the reaction of pyridine with 1-chloropropane followed by reduction of the resulting 2-(1-chloropropyl)pyridine with sodium azide.", "Starting Materials": [ "Pyridine", "1-Chloropropane", "Sodium azide", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Pyridine is reacted with 1-chloropropane in the presence of sodium hydroxide in ethanol to yield 2-(1-chloropropyl)pyridine.", "Step 2: The resulting 2-(1-chloropropyl)pyridine is then reduced with sodium azide in ethanol and water to yield 2-[(1S)-1-azidopropyl]pyridine." ] }

1909294-48-9

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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